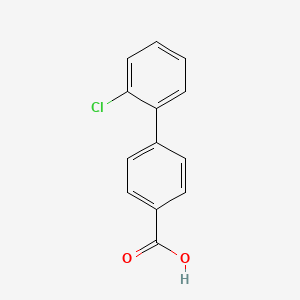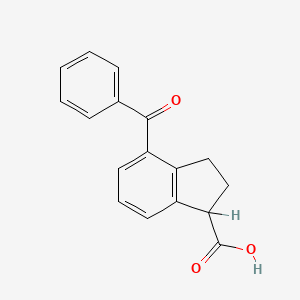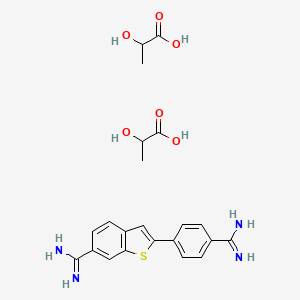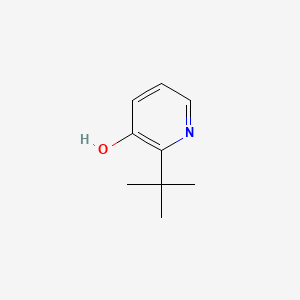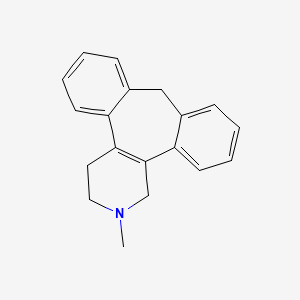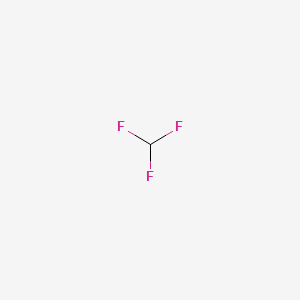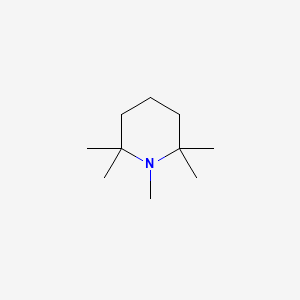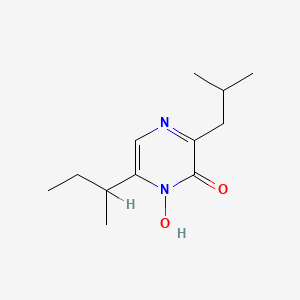
3,6,4'-Trihydroxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,4'-trihydroxyflavone is a trihydroxyflavone that is flavone substituted by hydroxy groups at positions 3, 6 and 4'.
Applications De Recherche Scientifique
Nutraceutical Potential and Metabolic Engineering in Cereal Grains
Tricin, a derivative of flavone tricetin and closely related to 3,6,4'-Trihydroxyflavone, is a natural constituent in cereal grain plants like barley and maize. Its presence in cereals implies widespread occurrence across monocot species and potential use as a nutraceutical. Research discusses the application of metabolic engineering to produce tricin-enriched cereal grain products for health benefits (Zhou et al., 2008).
Inhibition of Osteoclast Formation
3'4'7-Trihydroxyflavone, structurally related to 3,6,4'-Trihydroxyflavone, has demonstrated the ability to inhibit osteoclast formation, a vital process in bone metabolism. It suppresses the expression of nuclear factor of activated T cells c1 (NFATc1), a key factor in osteoclast differentiation, suggesting potential therapeutic applications in bone diseases (Kang et al., 2015).
Antiproliferative and Antiangiogenic Properties
Apigenin (4',5,7-trihydroxyflavone), a compound similar to 3,6,4'-Trihydroxyflavone, shows antiproliferative, proapoptotic, antiangiogenic, and immunomodulatory activities. It’s found in several fruits, vegetables, and herbs, indicating its significance in dietary intake and potential therapeutic applications (Ghițu et al., 2019).
Relationship with Antioxidant and Anticancer Activity
Studies on trihydroxyflavone derivatives, including compounds structurally related to 3,6,4'-Trihydroxyflavone, have shown a correlation between antioxidant and anticancer activities. These findings suggest a promising avenue for further research into the therapeutic applications of these compounds in cancer treatment (Grigalius & Petrikaitė, 2017).
Propriétés
Formule moléculaire |
C15H10O5 |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
3,6-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-7-10(17)5-6-12(11)20-15/h1-7,16-17,19H |
Clé InChI |
QUPHEKFURGDWME-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



